molecular formula C18H25N3O B3870598 N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine

N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine

Cat. No. B3870598
M. Wt: 299.4 g/mol
InChI Key: WYYDEIGNVLSPIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine, also known as Prazosin, is a selective alpha-1 adrenergic receptor antagonist. It was first synthesized in the 1960s and has been extensively studied for its pharmacological properties.

Mechanism of Action

N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine works by selectively blocking alpha-1 adrenergic receptors, which are found in smooth muscle cells in the blood vessels. By blocking these receptors, this compound causes vasodilation, which leads to a decrease in blood pressure. This compound also blocks alpha-1 adrenergic receptors in the central nervous system, which may contribute to its effects in the treatment of PTSD.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It causes vasodilation, which leads to a decrease in blood pressure. This compound also reduces the release of norepinephrine, which is a neurotransmitter that plays a role in the body's stress response. This may contribute to its effects in the treatment of PTSD. Additionally, this compound has been shown to have anti-proliferative effects in prostate cancer cells.

Advantages and Limitations for Lab Experiments

N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine has several advantages for use in lab experiments. It is a well-studied drug with known pharmacological properties and a well-established mechanism of action. This compound is also relatively easy to synthesize and can be obtained in pure form through column chromatography. However, this compound has some limitations for use in lab experiments. It has a short half-life and requires frequent dosing, which may make it difficult to use in long-term experiments. Additionally, this compound has some potential side effects, such as dizziness and fatigue, which may affect experimental outcomes.

Future Directions

There are several future directions for the use of N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine in scientific research. One potential direction is the use of this compound in combination with other drugs for the treatment of hypertension. Another potential direction is the use of this compound in combination with other drugs for the treatment of PTSD. Additionally, further studies are needed to understand the anti-proliferative effects of this compound in prostate cancer cells and its potential use in the treatment of prostate cancer. Finally, there is a need for the development of new formulations of this compound with improved pharmacokinetic properties, such as a longer half-life.
Conclusion:
In conclusion, this compound is a selective alpha-1 adrenergic receptor antagonist that has been extensively studied for its pharmacological properties. It has been used in the treatment of hypertension, PTSD, and prostate cancer. This compound works by selectively blocking alpha-1 adrenergic receptors, which leads to vasodilation and a decrease in blood pressure. It also reduces the release of norepinephrine, which may contribute to its effects in the treatment of PTSD. While this compound has several advantages for use in lab experiments, it also has some limitations. There are several future directions for the use of this compound in scientific research, including its use in combination with other drugs and the development of new formulations with improved pharmacokinetic properties.

Scientific Research Applications

N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine has been extensively studied for its pharmacological properties and has been used in various scientific research applications. It has been shown to have antihypertensive effects and is used in the treatment of hypertension. This compound has also been used in the treatment of post-traumatic stress disorder (PTSD) due to its ability to reduce nightmares and improve sleep quality. Additionally, this compound has been studied for its potential use in the treatment of prostate cancer.

properties

IUPAC Name

N-(oxan-4-ylmethyl)-N-[(4-pyrazol-1-ylphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-2-20(15-17-8-12-22-13-9-17)14-16-4-6-18(7-5-16)21-11-3-10-19-21/h3-7,10-11,17H,2,8-9,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYDEIGNVLSPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCOCC1)CC2=CC=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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